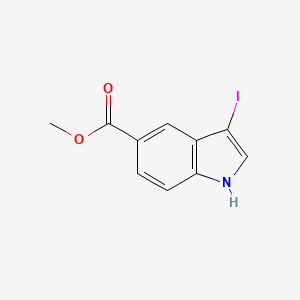
3-碘-1H-吲哚-5-羧酸甲酯
概述
描述
Methyl 3-iodo-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
科学研究应用
Methyl 3-iodo-1H-indole-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Chemical Biology: The compound is used in studies involving indole-based signaling molecules and their biological effects.
Material Science: It is employed in the synthesis of organic materials with specific electronic properties.
作用机制
Target of Action
Methyl 3-iodo-1H-indole-5-carboxylate is a type of indole derivative . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . They are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . These interactions can lead to the inhibition or activation of certain biochemical pathways, resulting in therapeutic effects .
Biochemical Pathways
Methyl 3-iodo-1H-indole-5-carboxylate, like other indole derivatives, may affect various biochemical pathways. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that methyl 3-iodo-1H-indole-5-carboxylate may influence a wide range of biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of methyl 3-iodo-1H-indole-5-carboxylate’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects could include changes in cell signaling, gene expression, and metabolic processes, among others.
Action Environment
Environmental factors can influence the action, efficacy, and stability of methyl 3-iodo-1H-indole-5-carboxylate. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets
生化分析
Biochemical Properties
Methyl 3-iodo-1H-indole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including methyl 3-iodo-1H-indole-5-carboxylate, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.
Cellular Effects
Methyl 3-iodo-1H-indole-5-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival . Methyl 3-iodo-1H-indole-5-carboxylate may also impact cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of methyl 3-iodo-1H-indole-5-carboxylate involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, inhibiting or activating their activity. For instance, indole derivatives have been shown to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, methyl 3-iodo-1H-indole-5-carboxylate may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-iodo-1H-indole-5-carboxylate may change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to methyl 3-iodo-1H-indole-5-carboxylate may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of methyl 3-iodo-1H-indole-5-carboxylate can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Methyl 3-iodo-1H-indole-5-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Indole derivatives can be metabolized by enzymes such as cytochrome P450, leading to the formation of active or inactive metabolites . These metabolites may further interact with other metabolic pathways, influencing overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of methyl 3-iodo-1H-indole-5-carboxylate within cells and tissues are crucial for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of methyl 3-iodo-1H-indole-5-carboxylate within different cellular compartments can affect its activity and function.
Subcellular Localization
Methyl 3-iodo-1H-indole-5-carboxylate may exhibit specific subcellular localization, which can influence its activity and function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . The subcellular localization of methyl 3-iodo-1H-indole-5-carboxylate can affect its interactions with other biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-iodo-1H-indole-5-carboxylate typically involves the iodination of methyl indole-5-carboxylate. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for methyl 3-iodo-1H-indole-5-carboxylate often involve large-scale iodination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process .
化学反应分析
Types of Reactions
Methyl 3-iodo-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different functionalized indole compounds .
相似化合物的比较
Similar Compounds
Methyl indole-5-carboxylate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodoindole: Similar structure but lacks the carboxylate group, affecting its solubility and reactivity.
Indole-3-carboxaldehyde: Contains an aldehyde group instead of a carboxylate, leading to different chemical properties and reactivity.
Uniqueness
Methyl 3-iodo-1H-indole-5-carboxylate is unique due to the presence of both the iodine atom and the carboxylate group, which confer distinct reactivity and biological activity. The iodine atom enhances its potential for halogen bonding, while the carboxylate group improves its solubility and facilitates further functionalization .
属性
IUPAC Name |
methyl 3-iodo-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)6-2-3-9-7(4-6)8(11)5-12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPCAXPMBYCTFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

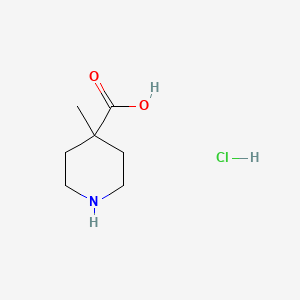
![5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B1463497.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol](/img/structure/B1463499.png)
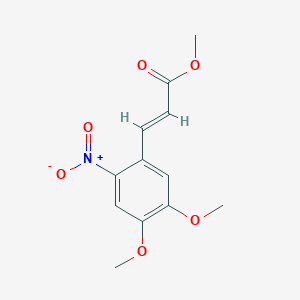
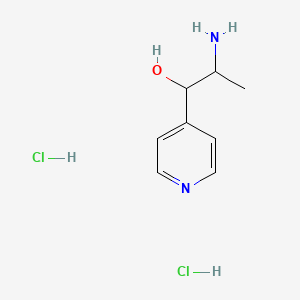
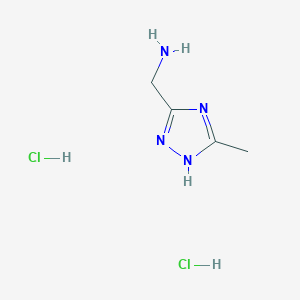
![Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1463505.png)
![methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1463506.png)

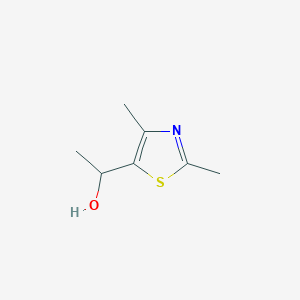
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1463511.png)
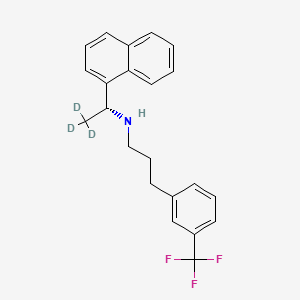
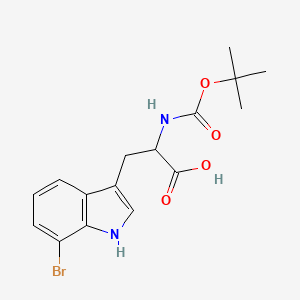
![Methyl 3-[3-(chlorosulfonyl)-4-methoxyphenyl]prop-2-enoate](/img/structure/B1463517.png)
